Commercial Formulation and Solvent Compatibility: Toluene Solution vs. THF Solution of Lithium Triethylborohydride
Sodium triethylborohydride is commercially supplied exclusively as a 1.0 M solution in toluene, contrasting directly with the lithium analog (LiBHEt3, "Super Hydride"), which is marketed as a THF solution [1]. This solvent differentiation is not trivial: toluene solutions are preferred when reaction sequences require a non-coordinating, non-polar medium to preserve the integrity of highly electrophilic or air-sensitive intermediates that would be degraded or deactivated in THF . Procurement of the sodium salt therefore enables reaction protocols that are incompatible with the lithium reagent due to solvent-driven side reactions or catalyst poisoning [2].
| Evidence Dimension | Commercial Solution Solvent |
|---|---|
| Target Compound Data | 1.0 M solution in toluene (density 0.866 g/mL at 25 °C) |
| Comparator Or Baseline | Lithium triethylborohydride (LiBHEt3): 1.0 M solution in THF |
| Quantified Difference | Solvent polarity and coordinating ability: Toluene (non-polar, ε ≈ 2.38) vs. THF (polar aprotic, ε ≈ 7.6) |
| Conditions | Commercial product specifications; inert atmosphere handling required for both |
Why This Matters
Selection of the sodium salt is mandatory for any reduction or catalyst activation protocol that is sensitive to ethereal solvents, directly impacting synthetic route feasibility and success rate.
- [1] Sodium triethylborohydride. In Wikipedia. Retrieved April 19, 2026, from https://en.wikipedia.org/wiki/Sodium_triethylborohydride View Source
- [2] Lithium triethylborohydride. In Wikipedia. Retrieved April 19, 2026, from https://en.m.wikipedia.org/wiki/Super_hydride View Source
